Crystal structure and XRD data for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile
Crystal structure and XRD data for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile
An In-Depth Technical Guide on the Crystal Structure and XRD Data of Propanedinitrile Derivatives for Researchers, Scientists, and Drug Development Professionals
Foreword
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development and materials science, an intimate understanding of a compound's crystal structure is not merely academic—it is a critical component of rational drug design, polymorphism screening, and intellectual property protection. This guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of small organic molecules, with a specific focus on propanedinitrile derivatives.
While extensive crystallographic data for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile is not publicly available at the time of this writing, this guide will use the closely related and well-characterized compound, 2-[(dimethylamino)methylidene]propanedinitrile , as a primary exemplar. The principles and experimental protocols detailed herein are directly applicable to the target compound and other similar molecules.
Introduction to the Structural Analysis of Propanedinitrile Derivatives
Propanedinitrile derivatives are a class of organic compounds characterized by a propane backbone with two nitrile (-C≡N) groups. These moieties are potent electron-withdrawing groups and can participate in various non-covalent interactions, making them valuable building blocks in medicinal chemistry and materials science. For instance, the introduction of a nitrile group can enhance binding affinity to a biological target or influence the electronic properties of a material. The potential of these compounds as versatile intermediates for the synthesis of various heterocyclic compounds and drug intermediates has been noted.[1]
The determination of the crystal structure through X-ray diffraction (XRD) provides definitive information on:
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Molecular Conformation: The spatial arrangement of atoms and functional groups.
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Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
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Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.
This guide will walk through the essential steps from synthesis and crystallization to the detailed analysis of XRD data, providing both the "how" and the "why" behind each experimental choice.
Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure
A prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality, single crystals of sufficient size and perfection. This journey begins with the synthesis of the compound and subsequent crystallization.
Proposed Synthesis of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile
While a specific protocol for the title compound is not detailed in the initial search, a plausible synthetic route can be inferred from related syntheses. A common method for preparing similar compounds is the Knoevenagel condensation.[2] For the target compound, this could involve the reaction of malononitrile with a suitable methylamino- and sulfanyl-containing electrophile.
Exemplar Synthesis of 2-[(Dimethylamino)methylidene]propanedinitrile
The synthesis of the exemplar compound, 2-[(dimethylamino)methylidene]propanedinitrile, has been reported and provides a concrete protocol.[1]
Experimental Protocol:
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To a 50 ml round-bottomed flask, add 3 mmol of malononitrile.
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Add 3 mmol of dimethylformamide dimethyl acetal.
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Stir the reaction mixture at room temperature for 2-3 hours.
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The resulting solution is then subjected to slow evaporation to yield single crystals suitable for XRD analysis.
Causality: The choice of slow evaporation as a crystallization technique is crucial. Rapid precipitation often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal XRD. Slow evaporation allows for the orderly arrangement of molecules into a well-defined crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Atomic Architecture
SC-XRD is the gold standard for determining the precise three-dimensional structure of a crystalline material. It involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The Workflow of a Single-Crystal XRD Experiment
The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the diagram below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol for SC-XRD Data Collection
The following protocol is based on the data collection for 2-[(dimethylamino)methylidene]propanedinitrile.[1]
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Crystal Selection and Mounting: A suitable single crystal (e.g., 0.3 x 0.2 x 0.2 mm) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a diffractometer, such as an Oxford Diffraction Xcalibur Sapphire3. Data is collected at a controlled temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation).
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Data Reduction: The raw diffraction data is processed. This includes integration of reflection intensities and correction for experimental factors (e.g., absorption). For the exemplar, a multi-scan absorption correction was applied using CrysAlis PRO.[1]
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods (e.g., with the program SHELXS97). The initial structural model is then refined (e.g., with SHELXL97) to best fit the experimental data.[1]
Crystallographic Data for 2-[(dimethylamino)methylidene]propanedinitrile
The key crystallographic data for the exemplar compound are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₆H₇N₃ |
| Molecular Weight | 121.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (assumed from common space groups, not explicitly stated in abstract) |
| a (Å) | 4.0368 (3) |
| b (Å) | 15.5642 (10) |
| c (Å) | 10.8500 (7) |
| β (°) | 97.488 (6) |
| Volume (ų) | 675.89 (8) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 15029 |
| Independent Reflections | 1320 |
| R(int) | 0.067 |
| Final R indices [I>2σ(I)] | R1 = 0.066, wR2 = 0.206 |
Structural Insights from the Exemplar Compound
In the crystal structure of 2-[(dimethylamino)methylidene]propanedinitrile, the mean plane of the dimethylamino group forms a dihedral angle of 7.95 (18)° with the mean plane of the propanedinitrile fragment.[1] The molecules are linked by weak C—H···N hydrogen bonds, forming a three-dimensional network.[1] This type of detailed structural information is invaluable for understanding crystal packing and predicting physical properties.
Powder X-ray Diffraction (PXRD): A Tool for Bulk Sample Analysis
While SC-XRD provides the ultimate detail on a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing a bulk, polycrystalline sample. It is a powerful technique for:
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Phase identification and purity assessment.
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Polymorph screening.
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Monitoring solid-state reactions.
PXRD Experimental Protocol
A typical PXRD experiment follows these steps:
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Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
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Data Collection: The sample is analyzed using a powder diffractometer (e.g., a Bruker D8 Advance) with a specific X-ray source (e.g., Cu Kα, λ = 1.542 Å).[3]
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Data Acquisition: The diffraction pattern is recorded over a specific angular range (e.g., 2θ from 20° to 70°) with a defined step size and dwell time.[3]
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Data Analysis: The experimental PXRD pattern is compared to reference patterns from databases (like the Powder Diffraction File from the ICDD) or a theoretical pattern calculated from single-crystal data.[3]
